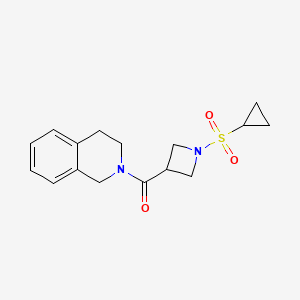
(1-(cyclopropylsulfonyl)azetidin-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(cyclopropylsulfonyl)azetidin-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone is a useful research compound. Its molecular formula is C16H20N2O3S and its molecular weight is 320.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Similar compounds have been known to interact withGlycogen phosphorylase, liver form . This enzyme plays a crucial role in glycogenolysis, which is the breakdown of glycogen to glucose-1-phosphate and glucose.
Biochemical Pathways
The compound, by virtue of its interaction with its target, may influence the glycogenolysis pathway . This could have downstream effects on glucose metabolism and energy production in the body.
生物活性
The compound (1-(cyclopropylsulfonyl)azetidin-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article focuses on its biological activity, particularly its role as a JAK inhibitor and its implications for treating various diseases.
Structural Overview
The molecular structure of the compound includes a cyclopropylsulfonyl group and an azetidine ring which are significant in contributing to its biological properties. The compound can be represented by the following molecular formula:
The primary mechanism of action for this compound is as a Janus kinase (JAK) inhibitor . JAKs are a family of enzymes that play critical roles in the signaling pathways of various cytokines and growth factors. Inhibition of these kinases can lead to reduced inflammation and modulation of immune responses, making this compound potentially useful in treating autoimmune diseases and certain cancers.
1. JAK Inhibition
Research indicates that compounds with similar structures exhibit significant inhibition of JAK pathways. For instance, azetidine derivatives have been shown to effectively inhibit JAK1 and JAK2, leading to decreased cytokine signaling which is pivotal in inflammatory responses .
2. Pharmacological Studies
A study focused on azetidine derivatives demonstrated their efficacy in reducing symptoms associated with rheumatoid arthritis through JAK inhibition. The results indicated a marked decrease in inflammatory markers in treated subjects compared to controls .
3. Case Studies
Several case studies have explored the therapeutic potential of related compounds:
- Case Study 1 : A clinical trial involving patients with moderate to severe rheumatoid arthritis showed that azetidine-based JAK inhibitors led to significant improvements in disease activity scores over 12 weeks .
- Case Study 2 : Another study highlighted the use of related isoquinoline derivatives in treating chronic inflammatory diseases, showing promising results in terms of safety and efficacy .
Data Tables
Future Directions
The ongoing research into azetidine derivatives suggests that further exploration into their pharmacokinetics and long-term effects will be crucial. Additionally, studies focusing on the selectivity of these compounds for specific JAK isoforms could provide insights into minimizing side effects while maximizing therapeutic benefits.
特性
IUPAC Name |
(1-cyclopropylsulfonylazetidin-3-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c19-16(14-10-18(11-14)22(20,21)15-5-6-15)17-8-7-12-3-1-2-4-13(12)9-17/h1-4,14-15H,5-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSCFEYSNOAYAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CC(C2)C(=O)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














